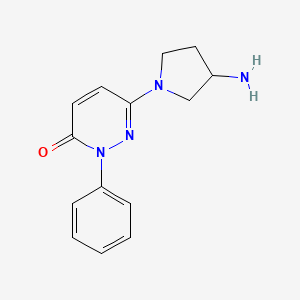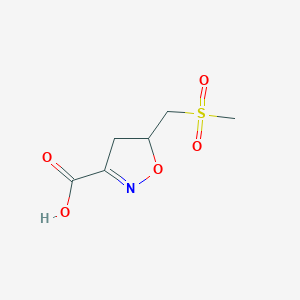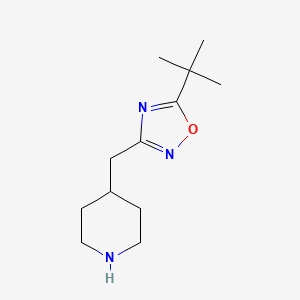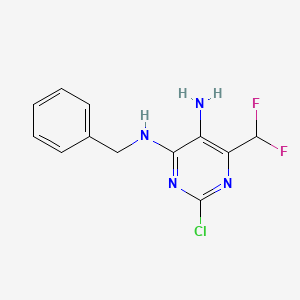
N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorobencil)pirrolidina-2-carboxamida es un compuesto que pertenece a la clase de compuestos orgánicos conocidos como amidas de alfa aminoácidos. Estas son derivadas amídicas de alfa aminoácidos. El compuesto se caracteriza por la presencia de un anillo de pirrolidina, que es un heterociclo de cinco miembros que contiene nitrógeno, y un grupo 4-fluorobencilo unido al átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-Fluorobencil)pirrolidina-2-carboxamida típicamente implica la reacción de 4-fluorobencilamina con ácido pirrolidina-2-carboxílico. La reacción se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). Las condiciones de reacción generalmente implican agitar los reactivos en un solvente orgánico como diclorometano a temperatura ambiente durante varias horas.
Métodos de Producción Industrial
Los métodos de producción industrial para N-(4-Fluorobencil)pirrolidina-2-carboxamida pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación, como recristalización o cromatografía, para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-Fluorobencil)pirrolidina-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo fluorobencilo, utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperaturas elevadas.
Reducción: Hidruro de litio y aluminio en éter anhidro a temperatura ambiente.
Sustitución: Metóxido de sodio en metanol a temperatura de reflujo.
Principales Productos
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados bencílicos sustituidos.
Aplicaciones Científicas De Investigación
N-(4-Fluorobencil)pirrolidina-2-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con dianas biológicas, como enzimas o receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y analgésicas.
Industria: Utilizado en el desarrollo de nuevos materiales o como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-(4-Fluorobencil)pirrolidina-2-carboxamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador de estas dianas, lo que lleva a diversos efectos biológicos. Las vías involucradas en su mecanismo de acción pueden incluir la transducción de señales, la inhibición enzimática o la modulación de receptores.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-Fluorobencil)pirrolidina-2-carboxamida
- N-(4-Fluorobencil)piperazina-2-carboxamida
- N-(4-Fluorobencil)pirazina-2-carboxamida
Singularidad
N-(4-Fluorobencil)pirrolidina-2-carboxamida es única debido a sus características estructurales específicas, como la presencia del anillo de pirrolidina y el grupo 4-fluorobencilo. Estas características contribuyen a sus propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C12H15FN2O |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2,(H,15,16) |
Clave InChI |
KGIPTYYJKKZVAG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)NCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)








![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)


